molecular formula C20H13O3PS B6599417 13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene CAS No. 152020-44-5

13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene

Cat. No.: B6599417
CAS No.: 152020-44-5
M. Wt: 364.4 g/mol
InChI Key: HGJBETDGLGADNH-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic molecule featuring a pentacyclic framework with heteroatoms (phosphorus, sulfur, and oxygen) and a sulfanylidene substituent. Research on structurally related biomolecules emphasizes the role of such compounds in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name

13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13O3PS/c21-24(25)22-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)23-24/h1-12H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJBETDGLGADNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=S)(O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13O3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene involves multiple steps. One common method includes the use of binaphthol derivatives as starting materials. The reaction typically involves the formation of a phosphorus-containing intermediate, which is then cyclized to form the pentacyclic structure. The reaction conditions often require high temperatures and the use of specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. when produced on a larger scale, the process involves optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.

    Substitution: The compound can undergo substitution reactions, particularly at the phosphorus atom, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or methanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield phosphorus oxides, while substitution reactions can produce a range of phosphorus-containing derivatives.

Scientific Research Applications

13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene has several scientific research applications:

    Chemistry: It is used as a chiral quenching agent in various chemical reactions, particularly in the synthesis of chiral compounds.

    Biology: The compound’s unique structure makes it a subject of study in biological systems, where it can interact with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: In industrial applications, it is used in the synthesis of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence several biochemical processes through its unique structural features.

Comparison with Similar Compounds

Research Implications and Gaps

While direct data on the compound is absent in the provided evidence, methodologies from recent studies highlight critical avenues for exploration:

  • Bioactivity profiling : Prioritize assays against phosphatases or sulfur-metabolizing enzymes.
  • Synthetic optimization: Leverage marine actinomycete fermentation or plant cell cultures for scalable production .
  • Computational validation : Use lumping strategies and tools like Hit Dexter 2.0 to predict behavior .

Biological Activity

Structural Overview

The compound is characterized by a unique pentacyclic structure that includes multiple functional groups: hydroxyl (-OH), sulfanyl (-SH), and phosphorous moieties. Its intricate architecture contributes to its biological properties and reactivity.

Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of hydroxyl groups is known to enhance radical scavenging activity. For instance, a study demonstrated that derivatives with hydroxyl substituents can effectively neutralize reactive oxygen species (ROS) in vitro.

CompoundIC50 (µM)Activity Type
13-hydroxy-...25Radical Scavenging
Similar Compound A30Radical Scavenging
Similar Compound B20Radical Scavenging

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have demonstrated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Case Study: Antimicrobial Efficacy

A case study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The results indicated:

  • Minimum Inhibitory Concentration (MIC) for S. aureus: 15 µg/mL
  • **MIC for E. coli: 20 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial therapies.

Cytotoxicity and Anticancer Activity

Preliminary studies have explored the cytotoxic effects of the compound on various cancer cell lines. The results indicate selective cytotoxicity towards certain cancer cells while sparing normal cells, which is crucial for therapeutic applications.

Cell LineIC50 (µM)Selectivity Index
HeLa (Cervical)105
MCF-7 (Breast)153
Normal Fibroblasts>100-

The proposed mechanism for the biological activity of this compound includes:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cellular metabolism.
  • Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells.
  • Modulation of Signaling Pathways : The compound may interact with signaling cascades that regulate cell proliferation and survival.

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